molecular formula C4H2BrNO2S B186782 3-Bromo-2-nitrothiophene CAS No. 24430-27-1

3-Bromo-2-nitrothiophene

Cat. No. B186782
CAS RN: 24430-27-1
M. Wt: 208.04 g/mol
InChI Key: UYIHKIRPUMUUJX-UHFFFAOYSA-N
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Description

3-Bromo-2-nitrothiophene is a chemical compound that has been studied with surface-enhanced Raman spectroscopy . The molecule has a tilted orientation with a sulfur atom of the thiophene ring and oxygen atoms of the nitro group interacting directly with the gold surface .


Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years . A new thiophene derivative, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, was synthesized through the Suzuki coupling reaction . An improved, multigram synthesis of 3-bromonaphtho[2,3b]thiophene was reported, exploiting a copper-catalyzed cross-coupling to prepare the Bradsher substrate in 3 steps from commercial materials .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-nitrothiophene has been studied using density functional theory (DFT) calculations . The vibrational frequencies of the molecule were computed using the optimized geometry obtained from the DFT calculations . The calculated spectra are very close to the recorded infrared and Raman of the solid 3-bromo-2-nitrothiophene .


Chemical Reactions Analysis

The electrosorption of 3-bromo-2-nitrothiophene on a polycrystalline gold electrode has been studied . Cyclic voltammetry measurements of the 3-bromo-2-nitrothiophene were made and the oxidation and reduction potentials of the 3-bromo-2-nitrothiophene at the gold electrode have been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2-nitrothiophene include a molecular weight of 208.04 . It is a solid at room temperature . More detailed properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are not available in the retrieved papers.

Scientific Research Applications

Electrosorption on Gold Surfaces

Specific Scientific Field

Surface Chemistry and Spectroscopy

Application Summary

3-Bromo-2-nitrothiophene has been used in the study of electrosorption on gold surfaces. This involves the interaction of the molecule with the gold surface, which is of interest in surface-enhanced Raman spectroscopy (SERS).

Methods of Application

The electrosorption of 3-Bromo-2-nitrothiophene on a polycrystalline gold electrode was studied using SERS. The UV-Vis spectrum of the 3-Bromo-2-nitrothiophene was recorded, and cyclic voltammetry measurements were made. The experimental data were supported by density functional theory (DFT) calculations using the B3LYP level of theory and 6-31G (d) basis set .

Results or Outcomes

The results implied a tilted orientation of the 3-Bromo-2-nitrothiophene molecule, with a sulfur atom of the thiophene ring and oxygen atoms of the nitro group interacting directly with the gold surface. The oxidation and reduction potentials of the 3-Bromo-2-nitrothiophene at the gold electrode were reported .

Biological Activity

Specific Scientific Field

Biochemistry and Microbiology

Application Summary

3-Bromo-2-nitrothiophene has been studied for its biological activity, specifically its ability to inhibit the growth of certain organisms.

Methods of Application

The biological activity of 3-Bromo-2-nitrothiophene was assessed by evaluating the minimum inhibitory concentration required to inhibit the growth of E. coli, M. luteus, and A. niger .

Results or Outcomes

The compound showed a wide range of activities, with 2-chloro-3,5-dinitrothiophene or 2-bromo-3,5-dinitrothiophene showing the highest activity against all three organisms. The simplest compound of the series, 2-nitrothiophene, showed the smallest activity in each case .

Safety And Hazards

The safety information for 3-Bromo-2-nitrothiophene indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

3-bromo-2-nitrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO2S/c5-3-1-2-9-4(3)6(7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIHKIRPUMUUJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360913
Record name 3-bromo-2-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-nitrothiophene

CAS RN

24430-27-1
Record name 3-bromo-2-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-nitrothiophene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

7.4 ml of fuming nitric acid was slowly added to 92.1 ml of acetic acid under ice-cooling, followed by stirring for 10 minutes, and a solution of 52.1 ml of acetic anhydride containing 25 g of 3-bromothiophene was slowly added in such a manner that the bulk temperature did not exceed 10° C., followed by stirring at 10 ° C. for 2 hours. Ice was added to the reaction solution, and the resulting crystals were collected by filtration, and washed with water and diethyl ether/n-hexane=1/5 successively, to give 17.4 g of the title compound.
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
92.1 mL
Type
solvent
Reaction Step One
Quantity
52.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
AAQ Jbarah - Journal of Chemical Sciences, 2021 - Springer
… The UV-Vis spectrum of the 3-bromo-2-nitrothiophene is recorded and … 3-bromo-2-nitrothiophene were made and the oxidation and reduction potentials of the 3-bromo-2-nitrothiophene …
Number of citations: 1 link.springer.com
S Nishimura, R Motoyama, E Imoto - Bulletin of University of Osaka …, 1958 - core.ac.uk
… Among six isomers, 2-bromo--5-nitrothiophene (I) and 3-bromo 2-nitrothiophene (VI) have been known,i,2) but other four isomers have been … 3-Bromo-2-nitrothiophene mp 81-830C. …
Number of citations: 27 core.ac.uk
G Guanti, C Dell'Erba, P Macera - Journal of Heterocyclic …, 1973 - Wiley Online Library
The rates of nucleophilic substitution of bromine on 3‐bromo‐2‐nitrothiophene (1) and 2‐bromo‐3‐nitrothiophene (II) by o‐, m‐, and p‐substituted thiophenoxide ions bave been …
Number of citations: 9 onlinelibrary.wiley.com
G Consiglio, C Arnone, F Ferroni, R Noto… - Journal of the …, 1988 - pubs.rsc.org
… -methyl-2-nitrothiophene and 3-bromo-5-methyl-2nitrothiophene are three times more reactive with aniline in methanol than 3,4-dibromo-2-nitrothiophene and 3-bromo-2nitrothiophene, …
Number of citations: 4 pubs.rsc.org
T Erker - Monatshefte für Chemie/Chemical Monthly, 1998 - Springer
… 3-Bromo-2-nitrothiophene is reacted with bifunctional reagents like methyl 3mercaptopropionate to yield the corresponding thioether derivatives. Reduction of the nitro function followed …
Number of citations: 2 link.springer.com
S GRONOWITZ, AB HøRNFELDT - … : A Critical Review of the 1990 …, 2013 - books.google.com
… Coupling of o-formylbenzeneboronic acid with 3-bromo-2-nitrothiophene and 3-bromo-4-… most probably due to decomposition of 3-bromo-2nitrothiophene under the reaction conditions. …
Number of citations: 0 books.google.com
C Christophersen, M Begtrup, S Ebdrup… - The Journal of …, 2003 - ACS Publications
… 11a , b on 3-bromo-2-nitrothiophene (7d) (Table 2, entries 1 and 2) failed, as only … 11a , b We therefore decided to investigate the borylation of 3-bromo-2-nitrothiophene (7d) under …
Number of citations: 70 pubs.acs.org
T Erker, ME Galanski… - Journal of heterocyclic …, 2002 - Wiley Online Library
… One series of substances was prepared by substitution reactions of 3-bromo-2-nitrothiophene with various heterocycles. In the other series introduction of a second heterocyclic …
Number of citations: 4 onlinelibrary.wiley.com
S Gronowitz, AB HORNFELDT - … Its Derivatives, Volume 44, Part 3, 2009 - books.google.com
… Reaction of 3-bromo-2-nitrothiophene with potassium ethyl xanthogenate in ethanol offers a direct route to di-(2-nitro-3-thienyl) sulfide, 183 and from S-nitro2-iodothiophene and sodium …
Number of citations: 3 books.google.com
S GRONOWITZ, K DAHLGREN - Arkiv För Kemi, 1964 - Almquist & Wiksells Boktryckeri.
Number of citations: 10

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